TAS-119: A Dual Inhibitor of Aurora A and TRK Kinases - A Technical Overview
TAS-119: A Dual Inhibitor of Aurora A and TRK Kinases - A Technical Overview
Core Mechanism of Action
TAS-119 is an orally active, potent, and selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division, including mitotic spindle assembly and cell cycle progression.[3] Overexpression of Aurora A is observed in various human cancers and is associated with resistance to taxane-based chemotherapy.[4] TAS-119 exhibits high selectivity for Aurora A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] Its inhibitory activity against Aurora B is significantly lower.[1][2] By inhibiting Aurora A, TAS-119 disrupts mitotic progression, leading to an accumulation of cells in mitosis and subsequent apoptosis.[1][5] This is evidenced by an increase in the phosphorylation of histone H3 (pHH3), a pharmacodynamic biomarker of Aurora A inhibition.[2][4]
Interestingly, TAS-119 also demonstrates potent inhibitory activity against the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC, at concentrations similar to its Aurora A inhibition.[1][5] TRK fusions are oncogenic drivers in a variety of tumor types.[6] The dual inhibition of both Aurora A and TRK signaling pathways suggests that TAS-119 may have therapeutic potential in cancers with deregulated activation of these pathways.[1][5]
Furthermore, preclinical studies have shown that TAS-119 is particularly effective in cancer cell lines with amplification of the MYC family of oncogenes and mutations in CTNNB1 (the gene encoding β-catenin).[1][5] The mechanism is thought to involve the induction of N-Myc degradation and the inhibition of its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines.[1][5]
The primary mechanism of action of TAS-119 is the inhibition of Aurora A kinase, leading to mitotic arrest. Additionally, its potent inhibition of TRK kinases and its activity in cancers with MYC and β-catenin pathway alterations contribute to its overall antitumor efficacy.
Signaling Pathways and Experimental Workflow
Caption: TAS-119 inhibits Aurora A, TRK, and MYC pathways, leading to apoptosis and tumor growth inhibition.
Caption: Preclinical workflow for TAS-119 from in vitro screening to in vivo efficacy and clinical development.
Quantitative Data Summary
In Vitro Inhibitory Activity of TAS-119
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 1.0 - 1.04 | [1][2][4] |
| Aurora B | 95 | [1][2][4] |
| TRKA | 1.46 | [1][5] |
| TRKB | 1.53 | [1][5] |
| TRKC | 1.47 | [1][5] |
In Vivo Antitumor Efficacy of TAS-119
| Xenograft Model | Treatment | Dosing and Schedule | Outcome | Reference |
| HeLa-luc (nude rats) | TAS-119 | 5, 10, 30 mg/kg, oral, twice daily on day 1, once on day 2 | Induced phosphorylated histone H3 (pHH3) at all doses. | [2] |
| HeLa-luc (nude rats) | Paclitaxel + TAS-119 | Paclitaxel: 10 mg/kg, single dose on day 1; TAS-119: 5, 10, 30 mg/kg/day on days 2-5 | TAS-119 enhanced the antitumor efficacy of paclitaxel. | [4] |
| NCI-H460 (nude mice) | Paclitaxel/Docetaxel + TAS-119 | 60 mg/kg TAS-119 | Enhanced the antitumor efficacy of both paclitaxel and docetaxel. | [4] |
| Human lung cancer with MYC amplification & CTNNB1 mutation | TAS-119 | Not specified | Strong antitumor activity at well-tolerated doses. | [1][5] |
| Tumors with deregulated TRK pathway | TAS-119 | Not specified | Robust growth inhibition. | [1][5] |
Summary of First-in-Human Phase I Clinical Trial (NCT02448589)
| Parameter | Finding | Reference |
| Patient Population | Patients with advanced solid tumors. | [3][7] |
| Dosing Schedule | 70-300 mg BID, 4 days on/3 days off; every 3 out of 4 weeks or continuous weekly. | [3][7] |
| Maximum Tolerated Dose (MTD) | 250 mg BID. | [3][7] |
| Recommended Phase 2 Dose (RP2D) | 200 mg BID. | [3][7] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, dry eyes, corneal epithelial microcysts. | [3][7] |
| Most Frequent Treatment-Emergent Adverse Events | Diarrhea, eye disorders, fatigue, decreased appetite. | [3][7] |
| Pharmacodynamics | Target inhibition was demonstrated. | [3][7] |
| Antitumor Activity (Monotherapy) | Stable disease in 37.8% of patients; no complete or partial responses. | [3][7] |
Experimental Protocols
Disclaimer: The following are summaries of experimental methodologies as described in the cited literature and are not intended as complete, detailed protocols.
In Vitro Cell Growth Inhibition Assays
To evaluate the antiproliferative effects of TAS-119, various human cancer cell lines, including those with taxane resistance, were utilized.[4][8] Cells were typically seeded in 96-well plates and treated with increasing concentrations of TAS-119, taxanes (paclitaxel, docetaxel, cabazitaxel), or a combination of both.[2] The duration of treatment varied, with some experiments involving sequential or simultaneous drug administration.[9] Cell viability was assessed after a defined incubation period (e.g., 24 to 72 hours) using standard methods such as the CellTiter-Glo Luminescent Cell Viability Assay.[9] The half-maximal growth inhibitory concentration (GI50) was then calculated.
Western Blot Analysis for Pharmacodynamic Markers
To confirm the mechanism of action of TAS-119, Western blotting was performed to detect changes in key proteins.[4] Cells were treated with TAS-119 and/or paclitaxel for a specified time.[4] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against proteins of interest, such as phosphorylated histone H3 (pHH3) and Aurora A, to assess mitotic arrest and target engagement, respectively.[4]
Animal Xenograft Models for In Vivo Efficacy
The in vivo antitumor activity of TAS-119 was evaluated in various xenograft models.[4] For example, HeLa-luc or NCI-H460 human cancer cells were subcutaneously implanted into immunodeficient mice or rats.[2][4] Once tumors reached a palpable size, animals were randomized into treatment groups. TAS-119 was administered orally at different doses and schedules, both as a single agent and in combination with intravenously administered taxanes.[2][4] Tumor volumes were measured regularly using calipers.[10] Efficacy was determined by comparing the tumor growth in treated groups to that in the vehicle-treated control group.[4] Tolerability was assessed by monitoring body weight changes and clinical signs of toxicity.[4][8]
References
- 1. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - ProQuest [proquest.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
